N-(6-Fluoro-2-methyl-3-(5-((5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[b]thiophene-2-carboxamide
Overview
Description
N-(6-Fluoro-2-methyl-3-(5-((5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that features a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Fluoro-2-methyl-3-(5-((5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. Common synthetic routes may involve Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds under mild conditions . These reactions often employ palladium catalysts and organoboron reagents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-Fluoro-2-methyl-3-(5-((5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-(6-Fluoro-2-methyl-3-(5-((5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Fluoro-2-methyl-3-(5-((5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities.
Naphthyridine Derivatives: Exhibit significant medicinal chemistry importance due to their biological activities.
Uniqueness
N-(6-Fluoro-2-methyl-3-(5-((5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[b]thiophene-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzothiophene core and various functional groups make it a versatile compound for research and development in multiple fields .
Properties
Molecular Formula |
C27H24FN7O2S |
---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
N-[6-fluoro-2-methyl-3-[5-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)amino]-6-oxo-1H-pyridazin-3-yl]phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C27H24FN7O2S/c1-15-18(7-8-19(28)25(15)30-27(37)23-11-16-5-3-4-6-22(16)38-23)20-13-21(26(36)32-31-20)29-24-12-17-14-34(2)9-10-35(17)33-24/h3-8,11-13H,9-10,14H2,1-2H3,(H,30,37)(H,32,36)(H,29,31,33) |
InChI Key |
MZSDTUIZKGUVHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1NC(=O)C2=CC3=CC=CC=C3S2)F)C4=NNC(=O)C(=C4)NC5=NN6CCN(CC6=C5)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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